

GSK-7975A: A Selective CRAC Channel Inhibitor That Preserves STIM1-Orai1 Coupling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

[Get Quote](#)

A definitive guide for researchers on the use of FRET microscopy to confirm the specific mechanism of action of **GSK-7975A**, a potent inhibitor of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, in contrast to other modulators of store-operated calcium entry.

This guide provides an objective comparison of **GSK-7975A** with other compounds affecting the STIM1-Orai1 signaling pathway, supported by experimental data from Förster Resonance Energy Transfer (FRET) microscopy. Detailed experimental protocols and visual representations of the underlying molecular interactions are included to assist researchers in their study design and data interpretation.

Introduction to STIM1-Orai1 Signaling and CRAC Channels

Store-operated calcium entry (SOCE) is a fundamental Ca²⁺ signaling process in a multitude of cell types, regulating diverse physiological functions from gene expression to immune responses. The primary molecular players in SOCE are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca²⁺ sensor, and Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane.

Upon depletion of Ca²⁺ from the ER, STIM1 undergoes a conformational change, leading to its oligomerization and translocation to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai1 channels, resulting in a sustained influx of Ca²⁺ into

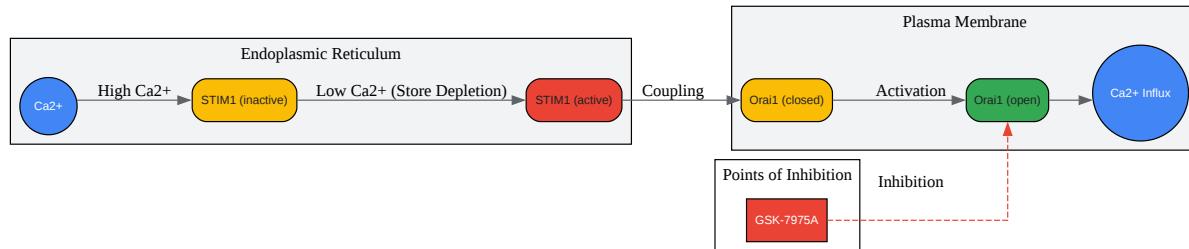
the cell. This precise coupling between STIM1 and Orai1 is a critical regulatory step in cellular Ca²⁺ homeostasis.

FRET Microscopy: A Tool to Visualize STIM1-Orai1 Coupling

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells. By tagging STIM1 and Orai1 with spectrally distinct fluorescent proteins (e.g., CFP and YFP), the proximity between these two molecules can be quantified. An increase in FRET efficiency upon store depletion provides direct evidence of STIM1-Orai1 coupling.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

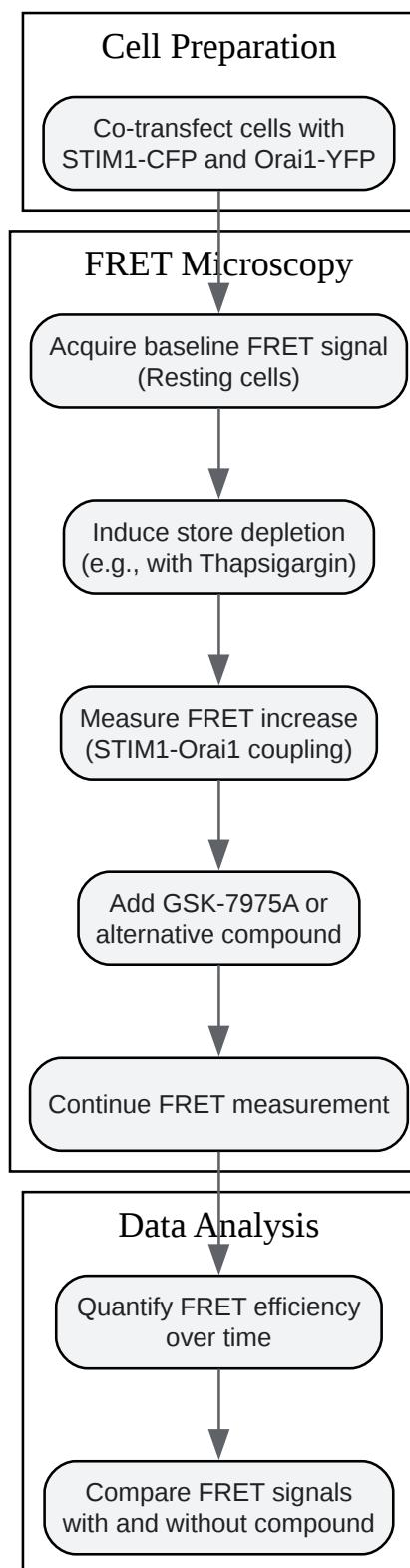
GSK-7975A: Mechanism of Action

GSK-7975A is a selective inhibitor of CRAC channels.[\[5\]](#) Experimental evidence from FRET microscopy studies has demonstrated that **GSK-7975A** does not interfere with the initial steps of SOCE activation, namely STIM1 oligomerization and the subsequent coupling of STIM1 to Orai1.[\[5\]](#)[\[6\]](#) Instead, **GSK-7975A** is believed to act downstream, potentially by inducing a conformational change in the Orai1 channel pore that prevents Ca²⁺ influx.


Comparative Analysis: GSK-7975A vs. Alternative Compounds

The specificity of **GSK-7975A**'s mechanism of action becomes apparent when compared to other compounds known to modulate SOCE. The following table summarizes the key differences in their effects on STIM1-Orai1 coupling and Orai channel activity.

Compound	Effect on STIM1-Orai1 Coupling (FRET)	Primary Mechanism of Action	Target Orai Isoforms	IC50 (Orai1)
GSK-7975A	No significant effect ^{[5][6]}	Allosteric pore blocker of Orai channels	Orai1, Orai2, Orai3 ^{[7][8]}	~4.1 μM ^[6]
Synta66	No significant effect	Allosteric pore blocker of Orai channels	Orai1 (inhibits), Orai2 (potentiates), Orai3 (no effect) ^{[7][8][9]}	Not specified in results
BTP2 (YM-58483)	No significant effect	Pore blocker of Orai channels	Orai1, Orai2 (inhibits), Orai3 (partial inhibition) ^{[7][8]}	Not specified in results
2-APB	Modulates STIM1-Orai1 interaction ^[2]	Biphasic modulator (low conc. potentiates, high conc. inhibits)	Orai1, Orai3	Not specified in results


Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: STIM1-Orai1 signaling pathway and the point of inhibition for **GSK-7975A**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for FRET microscopy to assess the effect of compounds on STIM1-Orai1 coupling.

Experimental Protocols

FRET Microscopy Protocol to Measure the Effect of **GSK-7975A** on STIM1-Orai1 Coupling

This protocol is adapted from established methods for FRET-based analysis of STIM1-Orai1 interaction.[1][10][11]

1. Cell Culture and Transfection:

- HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded on glass-bottom dishes suitable for high-resolution microscopy.
- Co-transfect cells with plasmids encoding STIM1 tagged with a FRET donor (e.g., CFP) and Orai1 tagged with a FRET acceptor (e.g., YFP) using a suitable transfection reagent. A 1:1 plasmid ratio is recommended.
- Allow 24-48 hours for protein expression.

2. FRET Imaging Setup:

- Use an inverted confocal or wide-field fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS).
- The microscope should be equipped with appropriate filter sets for the chosen FRET pair (e.g., CFP excitation and emission, YFP excitation and emission, and a FRET filter set for CFP excitation and YFP emission).
- Maintain cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

3. Image Acquisition:

- Identify cells co-expressing both fluorescently tagged proteins.
- Acquire a baseline image in three channels: Donor (CFP), Acceptor (YFP), and FRET (CFP excitation, YFP emission).
- To induce store depletion, perfuse the cells with a Ca²⁺-free solution containing a SERCA pump inhibitor (e.g., 1 μM Thapsigargin).
- Acquire time-lapse images of the three channels to monitor the increase in FRET signal, indicating STIM1-Orai1 coupling.

- Once a stable FRET plateau is reached, introduce **GSK-7975A** (e.g., 10 μ M) or the alternative compound into the perfusion solution.
- Continue time-lapse imaging to observe any changes in the FRET signal.

4. Data Analysis:

- Correct images for background fluorescence and spectral bleed-through.
- Calculate the normalized FRET (NFRET) or FRET efficiency (E_FRET) for each time point using established algorithms.
- Plot the change in FRET over time to visualize the dynamics of STIM1-Orai1 coupling and the effect of the added compound.
- Compare the FRET plateau levels before and after the addition of **GSK-7975A** to determine if the compound disrupts the STIM1-Orai1 interaction.

Conclusion

FRET microscopy provides unequivocal evidence that **GSK-7975A** inhibits CRAC channels without disrupting the essential upstream coupling of STIM1 to Orai1. This specificity distinguishes it from other modulators of SOCE and makes it a valuable tool for dissecting the intricacies of Ca^{2+} signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the molecular pharmacology of CRAC channels and the broader field of cellular calcium homeostasis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assessing the Molecular Nature of the STIM1/Orai1 Coupling Interface Using FRET Approaches - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. STIM1-Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. individual.utoronto.ca [individual.utoronto.ca]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blockage of Store-Operated Ca²⁺ Influx by Synta66 is Mediated by Direct Inhibition of the Ca²⁺ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STIM1 couples to ORAI1 via an intramolecular transition into an extended conformation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK-7975A: A Selective CRAC Channel Inhibitor That Preserves STIM1-Orai1 Coupling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15615724#fret-microscopy-to-confirm-gsk-7975a-does-not-affect-stim1-orai1-coupling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com